molecular formula C13H17NO5S B5682101 ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate

ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate

Cat. No. B5682101
M. Wt: 299.34 g/mol
InChI Key: XWMMZHBQVCSGQO-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate, also known as EAMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EAMT is a thiophene-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate is not fully understood. However, studies have shown that ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate can induce oxidative stress in cancer cells, leading to their death. ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has also been shown to inhibit the activity of enzymes involved in the synthesis of cell walls in fungi and bacteria. In addition, ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

Ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate is also soluble in various solvents, making it easy to work with in the lab. However, ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has some limitations for lab experiments. It is a toxic compound that requires careful handling. In addition, ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has limited solubility in water, which may limit its use in some experiments.

Future Directions

There are several future directions for research on ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate. One area of research is the development of new drugs based on ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate. Researchers are studying the potential of ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate for the treatment of various diseases, including cancer and neurological disorders. Another area of research is the study of the mechanism of action of ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate. Researchers are trying to understand how ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate induces apoptosis in cancer cells and how it inhibits the growth of fungi and bacteria. Finally, researchers are studying the potential of ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate for use in nanotechnology and materials science. ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has been shown to have potential applications in the synthesis of nanoparticles and the production of new materials.
Conclusion:
In conclusion, ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has potential applications in medicinal chemistry, biochemistry, and pharmacology. Future research on ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate is focused on the development of new drugs, the study of its mechanism of action, and its potential use in nanotechnology and materials science.

Synthesis Methods

Ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has been synthesized using various methods. One of the most common methods involves the reaction of ethyl 4-methyl-3-thiophenecarboxylate with acetic anhydride and methoxyacetyl chloride in the presence of a catalyst such as pyridine. The resulting product is then treated with ethyl alcohol to obtain ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate. Other methods involve the use of different reagents and catalysts to produce ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate.

Scientific Research Applications

Ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has been shown to possess anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 5-acetyl-2-[(2-methoxyacetyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-5-19-13(17)10-7(2)11(8(3)15)20-12(10)14-9(16)6-18-4/h5-6H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMMZHBQVCSGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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